molecular formula C5H10BrN B033930 3-Bromopiperidine CAS No. 102776-55-6

3-Bromopiperidine

Cat. No.: B033930
CAS No.: 102776-55-6
M. Wt: 164.04 g/mol
InChI Key: KXKQNQADWLIDLS-UHFFFAOYSA-N
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Description

3-Bromopiperidine: is an organic compound with the molecular formula C5H10BrN . It is a derivative of piperidine, where a bromine atom is substituted at the third position of the piperidine ring. This compound is a valuable intermediate in organic synthesis and is used in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Piperidine: One common method for preparing 3-Bromopiperidine involves the bromination of piperidine. This reaction typically uses bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.

    Hydrobromination of 3-Hydroxypiperidine: Another method involves the hydrobromination of 3-hydroxypiperidine.

Industrial Production Methods:

    Continuous Flow Synthesis: In industrial settings, continuous flow synthesis methods are often employed to produce this compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted piperidines depending on the nucleophile used.

    Reduction: Piperidine.

    Oxidation: Piperidone derivatives.

Mechanism of Action

Mechanism:

    Nucleophilic Substitution: The bromine atom in 3-Bromopiperidine is a good leaving group, making the compound highly reactive towards nucleophiles.

Molecular Targets and Pathways:

Comparison with Similar Compounds

    3-Chloropiperidine: Similar to 3-Bromopiperidine but with a chlorine atom instead of bromine.

    3-Iodopiperidine: Contains an iodine atom instead of bromine.

Uniqueness:

    Reactivity: this compound strikes a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. .

Properties

IUPAC Name

3-bromopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKQNQADWLIDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329536
Record name 3-bromopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102776-55-6
Record name 3-bromopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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